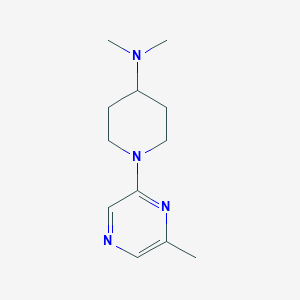

N,N-二甲基-1-(6-甲基吡嘧啶-2-基)哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine” is a compound that has been studied in the context of designing glucokinase activators with reduced hypoglycemia risk . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .

科学研究应用

超分子结构

N,N-二甲基-1-(6-甲基吡嗪-2-基)哌啶-4-胺已被用于合成源自双核 Co(II)、Ni(II) 和 Cu(II) 配合物的新的离散和聚合超分子结构。这些配合物表现出一系列有趣的分子结构,在材料科学和催化中具有潜在应用。该研究重点介绍了通过将哌啶等氮碱结合到金属配合物中实现的结构多样性,从而产生具有不同化学计量和潜在高压应用的新型分子结构 (Clegg 等人,2010)。

腐蚀抑制

研究表明,N,N-二甲基-1-(6-甲基吡嗪-2-基)哌啶-4-胺衍生物在抑制酸性介质中纯铁腐蚀方面有效。该应用对于保护工业环境中的金属表面至关重要,为延长金属部件和结构的使用寿命提供了一种经济高效的方法。这些化合物抑制腐蚀的作用突出了它们作为腐蚀抑制剂的潜力,为金属产品的可持续性和耐用性做出了贡献 (Chetouani 等人,2005)。

抗惊厥和抗伤害感受活性

另一个重要的应用领域是开发具有抗惊厥和抗伤害感受活性的新型杂化分子。N,N-二甲基-1-(6-甲基吡嗪-2-基)哌啶-4-胺的衍生物已被合成作为潜在的新型杂化抗惊厥药。这些化合物结合了众所周知抗癫痫药物的化学片段,为癫痫及相关疾病的治疗提供了一种有前景的方法。对这些杂化分子的研究突出了 N,N-二甲基-1-(6-甲基吡嗪-2-基)哌啶-4-胺衍生物在开发用于神经疾病的新疗法中的潜力 (Kamiński 等人,2016)。

抗氧化特性

N,N-二甲基-1-(6-甲基吡嗪-2-基)哌啶-4-胺的衍生物也因其抗氧化特性而被探索。这些化合物已显示出有希望的抗氧化活性,可能提供针对氧化应激和相关疾病的保护益处。对这些衍生物的研究有助于了解 N,N-二甲基-1-(6-甲基吡嗪-2-基)哌啶-4-胺在对抗氧化损伤中的作用,对健康和疾病预防具有影响 (Gouda,2012)。

作用机制

Target of Action

The primary target of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine is the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .

Mode of Action

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine: interacts with its target, the glucokinase enzyme, as a "partial activator" . This interaction leads to the activation of the glucokinase enzyme, which in turn regulates glucose homeostasis .

Biochemical Pathways

The activation of the glucokinase enzyme by N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine affects the glucose homeostasis pathway . This pathway plays a crucial role in maintaining the body’s overall glucose balance, and its downstream effects include the regulation of glucose levels in the body .

Pharmacokinetics

The pharmacokinetics of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine It is known that the compound’s unique structure allows for the synthesis of novel compounds with potential in drug discovery.

Result of Action

The molecular and cellular effects of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine ’s action involve the activation of the glucokinase enzyme, leading to the regulation of glucose homeostasis . This regulation can potentially be beneficial in the treatment of Type 2 diabetes .

属性

IUPAC Name |

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-10-8-13-9-12(14-10)16-6-4-11(5-7-16)15(2)3/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVWBBIFDGNWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCC(CC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2722300.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2722306.png)

![4-[(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2722307.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)

![N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722316.png)